N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine
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Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is a synthetic organic compound characterized by the presence of a brominated thiophene ring attached to a pyridine moiety via a methylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Formation of the Methylamine Linker: The brominated thiophene is then reacted with formaldehyde and a secondary amine (e.g., methylamine) under basic conditions to form the N-[(5-bromothiophen-2-yl)methyl] intermediate.
Coupling with Pyridine: The intermediate is coupled with 4-methylpyridin-3-amine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3)
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Thiophene without the bromine substituent
Substitution: Thiophene derivatives with various substituents replacing the bromine atom
Scientific Research Applications
Chemistry
In chemistry, N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a versatile intermediate for cross-coupling reactions, enabling the formation of diverse chemical structures.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets. Its structural features allow it to serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties are of particular interest for applications in organic electronics.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(5-chlorothiophen-2-yl)methyl]-4-methylpyridin-3-amine: Similar structure with a chlorine atom instead of bromine.
N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyridin-3-amine: Similar structure with a fluorine atom instead of bromine.
N-[(5-iodothiophen-2-yl)methyl]-4-methylpyridin-3-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H11BrN2S |
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Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-8-4-5-13-7-10(8)14-6-9-2-3-11(12)15-9/h2-5,7,14H,6H2,1H3 |
InChI Key |
YMOOZMOESRGXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
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